molecular formula C8H15NO B14010299 4-Ethoxy-N,N-dimethylbut-2-yn-1-amine CAS No. 53635-34-0

4-Ethoxy-N,N-dimethylbut-2-yn-1-amine

Katalognummer: B14010299
CAS-Nummer: 53635-34-0
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: YSXLOFKDSZMCRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-N,N-dimethylbut-2-yn-1-amine is an organic compound with the molecular formula C8H15NO It is characterized by the presence of an ethoxy group, a dimethylamino group, and a but-2-yn-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N,N-dimethylbut-2-yn-1-amine typically involves the reaction of 4-ethoxy-2-butyne with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted at a temperature range of 0-50°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-N,N-dimethylbut-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethoxy or dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-N,N-dimethylbut-2-yn-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-N,N-dimethylbut-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethoxy-N,N-dimethylbut-2-yn-1-amine: Unique due to its specific functional groups and structure.

    4-Methoxy-N,N-dimethylbut-2-yn-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxy-N,N-diethylbut-2-yn-1-amine: Similar structure but with diethylamino group instead of dimethylamino group.

Uniqueness

This compound is unique due to its combination of ethoxy and dimethylamino groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

53635-34-0

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

4-ethoxy-N,N-dimethylbut-2-yn-1-amine

InChI

InChI=1S/C8H15NO/c1-4-10-8-6-5-7-9(2)3/h4,7-8H2,1-3H3

InChI-Schlüssel

YSXLOFKDSZMCRW-UHFFFAOYSA-N

Kanonische SMILES

CCOCC#CCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.